3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
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Overview
Description
The compound is a derivative of isochromene, a bicyclic aromatic organic compound . It also contains a carboxylic acid group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the aromatic ring, the methoxy group, and the carboxylic acid group . These groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Structural Evaluation
Synthesis of Novel Antitumor Agents : A study by Mondal et al. (2003) outlines a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives. The key step involves the formation of 1,3-disubstituted cyclic alkenyl ether, an important framework of isochromene natural products, facilitated by a Pd(II) catalyst, highlighting the compound's relevance in developing antitumor agents (Mondal, Nogami, Asao, & Yamamoto, 2003).
Pharmaceutical Intermediates : Research by Ma (2000) describes the synthesis of a new pharmaceutical intermediate, showcasing the process of creating complex molecules from simpler ones through a series of reactions including Friedal Crafts reaction and Condensation. This work illustrates the importance of chemical synthesis in generating compounds that can serve as building blocks for pharmaceuticals (Ma, 2000).
Spectroscopic Evaluations and Nonlinear Optical Properties : Tamer et al. (2015) conducted a study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, examining its crystal structure, spectroscopic properties, and nonlinear optical activity. The research highlights the compound's potential in optical applications due to its small energy gap between frontier molecular orbitals (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Bioactive Compounds and Synthesis Methodologies
Bioactive Phenyl Ether Derivatives : A study on the marine-derived fungus Aspergillus carneus by Xu et al. (2017) identified new phenyl ether derivatives with significant antioxidant activity. This research underscores the potential of natural products in discovering bioactive compounds with therapeutic applications (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Concise Synthesis Methods : Obika et al. (2007) presented a method for synthesizing 1H-isochromene derivatives through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization. This research highlights efficient synthesis routes for producing complex molecules with potential applications in various fields (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-21-11-6-4-5-10(9-11)15-14(16(18)19)12-7-2-3-8-13(12)17(20)22-15/h2-9,14-15H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLUJXUFZVVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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